5-AIQ

MMP-2 Cardiovascular Nitroxidative Stress

5-AIQ (5-Aminoisoquinolin-1-one) is a water-soluble inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family. It is a synthetic small molecule (molecular weight 160.17) that acts on PARP-1 and PARP-2.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 93117-08-9
Cat. No. B113303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-AIQ
CAS93117-08-9
Synonyms5-AIQ
5-aminoisoquinolinone
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CNC2=O)C(=C1)N
InChIInChI=1S/C9H8N2O/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,10H2,(H,11,12)
InChIKeySVASVGVAQIVSEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-AIQ (CAS 93117-08-9) for Research: A Water-Soluble PARP Inhibitor with Broad In Vivo Activity


5-AIQ (5-Aminoisoquinolin-1-one) is a water-soluble inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family [1]. It is a synthetic small molecule (molecular weight 160.17) that acts on PARP-1 and PARP-2 . While it exhibits only moderate in vitro potency against its primary target [1], 5-AIQ is distinguished by its high solubility and excellent cellular uptake, leading to robust activity in a wide range of cell-based assays and in vivo disease models [1].

Why 5-AIQ Cannot Be Simply Replaced by Other PARP Inhibitors


Generic substitution among PARP inhibitors is not scientifically justified due to significant variations in potency, selectivity, solubility, and in vivo efficacy across different chemical scaffolds [1]. While many newer PARP inhibitors are optimized for high in vitro potency against specific isoforms, 5-AIQ's unique value lies in its combination of high water solubility, lack of isoform-selectivity, and a proven track record of in vivo activity across a diverse range of inflammation and ischemia-reperfusion injury models [1]. Substituting 5-AIQ with another PARP inhibitor would introduce uncontrolled variables in experimental outcomes, particularly in in vivo studies where solubility and biodistribution are critical. The quantitative comparisons detailed below demonstrate that 5-AIQ possesses a distinct activity profile that cannot be assumed for its analogs or alternatives.

5-AIQ: Quantified Differentiation Against Key Comparators


Superior MMP-2 Inhibition vs. Classic PARP Inhibitors 3-AB and EB-47

In a substrate degradation assay, 5-AIQ inhibited 64 kDa MMP-2 with an IC50 in the high micromolar range, a potency comparable to known MMP-2 inhibitors doxycycline and minocycline [1]. In contrast, the classical PARP inhibitors 3-aminobenzamide (3-AB) and EB-47 exhibited significantly lower potency, with IC50 values in the millimolar range [1]. This demonstrates that 5-AIQ is a more potent inhibitor of MMP-2, an enzyme implicated in cardiovascular injury, than these other PARP inhibitor chemotypes.

MMP-2 Cardiovascular Nitroxidative Stress

Orders of Magnitude More Potent PARP Inhibition than Prototype 3-AB

5-AIQ has been reported to be approximately 10,000 times more potent as a PARP inhibitor than the prototypical inhibitor 3-aminobenzamide (3-AB) . This was demonstrated by comparing their respective EC50/IC50 values: 5-AIQ has an EC50 of 20 nM against PARP, while 3-AB has an EC50 of 200 µM . This vast difference in potency highlights the significant structural and functional advancements of the isoquinolinone scaffold (5-AIQ) over the simple benzamide scaffold (3-AB).

PARP-1 Enzyme Assay Potency

Validated Absence of Genotoxicity Differentiates 5-AIQ from Quinoline Class

Quinolines, a broad class of compounds, are generally known to possess mutagenic and carcinogenic potential [1]. In contrast, a comprehensive battery of OECD-compliant genotoxicity tests (bacterial reverse mutation, in vitro chromosomal aberration, and in vivo mouse bone marrow micronucleus tests) demonstrated that 5-AIQ, an isoquinoline derivative, does not exhibit genotoxic activity in either in vitro or in vivo systems [1]. This specific safety validation provides a crucial differentiator for researchers concerned about confounding genotoxicity in long-term or in vivo studies.

Genotoxicity Safety Pharmacology In Vivo

High Water Solubility Enables Straightforward In Vivo Dosing

5-AIQ is a highly water-soluble compound, particularly as its hydrochloride salt, with reported solubility exceeding 1% w/v (>10 mg/mL) in water [1]. This is a key differentiating feature from many other PARP inhibitors, which are often highly lipophilic and require organic co-solvents or complex formulations for in vivo administration. For instance, while 5-AIQ can be administered intravenously in simple aqueous solutions [2], clinical PARP inhibitors like olaparib typically have much lower aqueous solubility and are formulated for oral administration with bioavailability-enhancing strategies.

Solubility Formulation In Vivo Pharmacology

Robust In Vivo Efficacy at Low Doses Across Multiple Injury Models

5-AIQ has demonstrated significant protective effects in a wide array of in vivo models at remarkably low doses. For example, in a rat model of hemorrhagic shock, 5-AIQ provided multi-organ protection at a dose of just 30 µg/kg [1]. This is consistent with its reported activity in other models, including a 3 mg/kg oral dose to reduce liver ischemia-reperfusion injury in mice and a 3.0 mg/kg i.v. dose that significantly decreased neutrophil oxidative activity in a rat model of prolonged cerebral ischemia [2]. This broad in vivo efficacy profile is a key differentiator from many other PARP inhibitors, which may show high in vitro potency but fail to translate to robust in vivo activity or have a narrower range of validated applications.

Ischemia-Reperfusion Inflammation Neuroprotection

Procurement-Driven Application Scenarios for 5-AIQ (CAS 93117-08-9)


In Vivo Studies of Ischemia-Reperfusion Injury and Inflammation

5-AIQ is an ideal tool compound for in vivo studies of acute and chronic inflammation, as well as ischemia-reperfusion (I/R) injury in multiple organ systems (e.g., liver, kidney, brain, heart). Its high water solubility allows for straightforward intravenous or oral dosing in aqueous vehicles, bypassing formulation challenges common with lipophilic PARP inhibitors [1]. Its validated lack of genotoxicity [2] and established efficacy at low doses (e.g., 30 µg/kg i.v. for hemorrhagic shock [3]) make it a reliable and cost-effective choice for longitudinal studies.

Investigating the Intersection of PARP and MMP Biology

Researchers exploring the role of matrix metalloproteinases (MMPs), particularly MMP-2, in cardiovascular disease or tissue remodeling should consider 5-AIQ. Unlike classical PARP inhibitors such as 3-AB and EB-47, which are millimolar inhibitors of MMP-2, 5-AIQ exhibits activity in the high micromolar range, comparable to dedicated MMP inhibitors [4]. This dual PARP/MMP-2 inhibitory profile makes it a unique and valuable probe for dissecting the complex interplay between these enzyme families in disease pathology.

Benchmarking New PARP Inhibitor Candidates

5-AIQ serves as an excellent reference standard and benchmark compound in drug discovery programs focused on developing new PARP inhibitors. Its moderate in vitro potency (IC50 ~1.6-1.8 µM against human PARP-1 ), high water solubility [1], and extensive literature characterizing its in vivo pharmacology [3] provide a well-defined baseline for evaluating the activity and properties of novel chemical series. New candidates can be directly compared to 5-AIQ to assess improvements in potency, solubility, and in vivo efficacy.

Mechanistic Studies of PARP in Neuroinflammation and Neurodegeneration

The demonstrated efficacy of 5-AIQ in models of cerebral ischemia [5] and its reported activity in models of Parkinson's disease and multiple sclerosis [3] position it as a key tool for studying the role of PARP in neuroinflammatory and neurodegenerative processes. Its ability to modulate NF-κB activity and downstream inflammatory gene expression [3] provides a clear mechanistic link for researchers investigating the therapeutic potential of PARP inhibition in neurological disorders.

Technical Documentation Hub

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